Methyl 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate core, a morpholine ring, and chlorophenyl and methoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzoate core is replaced by a morpholine moiety.
Attachment of Chlorophenyl and Methoxyphenyl Groups: The chlorophenyl and methoxyphenyl groups can be attached through Friedel-Crafts alkylation reactions, where the aromatic rings are alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-[({4-[(2-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-[({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-[({4-[(2-IODOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
METHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may result in distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H29ClN2O5 |
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Molecular Weight |
497.0 g/mol |
IUPAC Name |
methyl 5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C27H29ClN2O5/c1-32-26-15-19(7-10-25(26)35-18-20-5-3-4-6-23(20)28)17-29-21-8-9-24(22(16-21)27(31)33-2)30-11-13-34-14-12-30/h3-10,15-16,29H,11-14,17-18H2,1-2H3 |
InChI Key |
HCKOJCZKSQKLFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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